2, 2'-Dithiobis[5-nitro-benzenesulfonic acid

Description

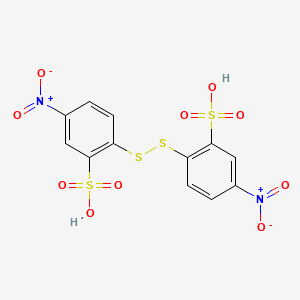

2,2'-Dithiobis[5-nitro-benzenesulfonic acid] is a disulfide-containing aromatic compound characterized by two benzene rings linked via a disulfide (-S-S-) bond. Each benzene ring is substituted with a nitro (-NO₂) group at the 5-position and a sulfonic acid (-SO₃H) group at the 2-position.

Properties

Molecular Formula |

C12H8N2O10S4 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

5-nitro-2-[(4-nitro-2-sulfophenyl)disulfanyl]benzenesulfonic acid |

InChI |

InChI=1S/C12H8N2O10S4/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |

InChI Key |

ZPTZXNMIWUFICS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Details

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| Denitrification | - m-Bromotoluene (0.2 mol) - Nitration mixture: concentrated nitric acid (7 mol/L) and sulfuric acid (9 mol/L) in 1:1 volume ratio - Temperature: 45-55°C - Reaction time: 2 hours - Extraction solvent: toluene |

2-nitro-5-bromotoluene Yield: 67.4% Melting point: 55-56°C |

Dropwise addition of nitration mixture controls reaction temperature and rate |

| Oxidation | - 2-nitro-5-bromotoluene (0.1 mol) - Potassium permanganate solution (5-8 wt%) - Molar ratio KMnO4 to substrate: 2-3:1 - Temperature: 45-55°C - Reaction time: 2-8 hours - Acidification to pH < 1 with 1:1 HCl after reaction |

2-nitro-5-bromobenzoic acid Yield: 78-80% Melting point: 138-140°C |

Reaction monitored by filtering precipitate and acidification to isolate product |

| Vulcanization | - 2-nitro-5-bromobenzoic acid (0.05 mol) - Sodium sulfide solution (5-8 wt%) - Molar ratio sodium sulfide to substrate: ~1:1 - pH adjusted > 3.5 - Temperature: 45-55°C - Reaction time: 2 hours - Acidification to pH < 1 to precipitate DTNB |

2, 2'-Dithiobis[5-nitro-benzenesulfonic acid] Yield: 70-72% |

Reaction performed in aqueous medium with controlled pH and temperature for optimal yield |

Representative Experimental Procedure (Embodiment Example)

Denitrification: In a 250 mL three-neck flask equipped with condenser and thermometer, 28 mL nitration mixture is added dropwise to 0.2 mol m-bromotoluene while maintaining temperature at 50°C. After 2 hours, the acid layer is discarded, and the organic phase is extracted with toluene, dried, and evaporated to yield 2-nitro-5-bromotoluene as yellow needles.

Oxidation: The obtained 2-nitro-5-bromotoluene (21.6 g, 0.1 mol) is stirred in 100 mL water, heated to 50°C, and treated with 800 g of 5 wt% potassium permanganate solution. After reaction completion, the mixture is filtered, acidified to pH < 1, and the precipitate of 2-nitro-5-bromobenzoic acid is collected and dried.

Vulcanization: The 2-nitro-5-bromobenzoic acid (12.3 g, 0.05 mol) is dissolved in 50 mL water, pH adjusted to >3.5, heated to 50°C, and sodium sulfide solution (6 wt%, 65 g) is added in batches. After 2 hours reaction, acidification to pH < 1 precipitates DTNB, which is filtered and dried.

- The synthetic route is notable for its short sequence and use of cheap, readily available raw materials such as m-bromotoluene.

- Control of reaction parameters such as temperature (45-55°C), pH (acidic for precipitation, basic for vulcanization), and reagent concentration (5-8 wt% KMnO4, sodium sulfide) is critical for optimizing yield and purity.

- The nitration step uses a mixed acid system (HNO3 and H2SO4) with controlled molarity to achieve selective nitration at the 2- and 5-positions.

- The oxidation step with potassium permanganate is a classical and effective method to convert methyl groups to carboxylic acids under mild conditions.

- The vulcanization step forms the disulfide bond by reaction with sodium sulfide, requiring careful pH adjustment to precipitate the final product.

- Yields reported in the literature range from 67% to 80% for intermediate steps and around 70% for the final DTNB product, indicating good efficiency.

| Step | Temperature (°C) | pH Range | Reagent Concentration | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Denitrification | 45-55 | N/A | HNO3 (7 mol/L), H2SO4 (9 mol/L) mixed acid | 2 h | 67-68 |

| Oxidation | 45-55 | Acidify to <1 | KMnO4 5-8 wt%, molar ratio 2-3:1 | 2-8 h | 78-80 |

| Vulcanization | 45-55 | >3.5 (reaction), <1 (precipitation) | Sodium sulfide 5-8 wt%, molar ratio ~1:1 | 2 h | 70-72 |

- The described synthetic method has been patented and validated for industrial applicability due to its cost-effectiveness , scalability , and good overall yield .

- The process avoids expensive or difficult-to-obtain intermediates such as chloro-2-nitrobenzaldehyde, improving economic feasibility.

- The method's robustness allows for fine-tuning reaction conditions to maximize yield and purity, essential for biochemical reagent applications.

- The use of classical reagents and aqueous media aligns with green chemistry principles by minimizing hazardous solvents and conditions.

Chemical Reactions Analysis

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] undergoes several types of chemical reactions:

Oxidation and Reduction: The disulfide bond can be reduced to form thiol groups, and vice versa.

Substitution Reactions: The nitro groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol (DTT) and oxidizing agents like iodine.

Major Products: The primary products of these reactions include 2-nitro-5-thiobenzoic acid and its derivatives.

Scientific Research Applications

2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the quantification of thiol groups in various chemical assays.

Biology: Employed in the study of protein structure and function, particularly in the analysis of disulfide bonds in proteins.

Medicine: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules.

Industry: Applied in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The compound exerts its effects primarily through its ability to react with thiol groups. The disulfide bond in 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid] is cleaved by thiol groups, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoic acid. This reaction is highly specific and can be quantified spectrophotometrically, making it a valuable tool in biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

- Structure : Two 2-nitrobenzoic acid groups linked by a disulfide bond. Carboxylic acid (-COOH) groups replace sulfonic acids.

- Molecular Formula : C₁₄H₈N₂O₈S₂ vs. C₁₂H₈N₂O₁₀S₄ (inferred for 2,2'-Dithiobis[5-nitro-benzenesulfonic acid]).

- Key Differences: Solubility: Sulfonic acid groups in the target compound enhance water solubility compared to DTNB’s carboxylic acids. Acidity: Sulfonic acids (pKa ~ -1 to 2) are stronger acids than carboxylic acids (pKa ~ 4-5), affecting reactivity in aqueous environments . Applications: DTNB is widely used to quantify thiols (-SH groups) via colorimetric assays.

4,4′-Diaminostilbene-2,2′-disulfonic Acid

- Structure: A stilbene (ethylene-linked biphenyl) core with sulfonic acid groups at the 2-positions and amino (-NH₂) groups at the 4-positions.

- Key Differences: Redox Activity: The disulfide bond in the target compound enables redox-driven cleavage, unlike the stable ethylene linker in stilbene derivatives.

2-Chloro-5-nitrobenzenesulfonic Acid

- Structure : Single benzene ring with a nitro group (5-position), sulfonic acid (2-position), and chlorine substituent.

- Key Differences :

- Reactivity : The disulfide bond in the target compound allows for reductive cleavage (e.g., by dithiothreitol), enabling applications in dynamic chemistry. Chlorine in 2-chloro-5-nitrobenzenesulfonic acid facilitates nucleophilic substitution reactions.

- Industrial Use : 2-Chloro-5-nitrobenzenesulfonic acid is a precursor in dye synthesis, while the target compound’s applications remain unexplored .

Comparative Data Table

Research Findings and Inferences

Synthesis Challenges : The target compound’s synthesis likely involves sulfonation and nitration steps, similar to 2-chloro-5-nitrobenzenesulfonic acid production . However, introducing the disulfide bond may require controlled oxidative coupling of thiol precursors.

Biological Compatibility : The combination of sulfonic acid and nitro groups may confer antimicrobial properties, as seen in nitroaromatic sulfonic acids used in disinfectants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.